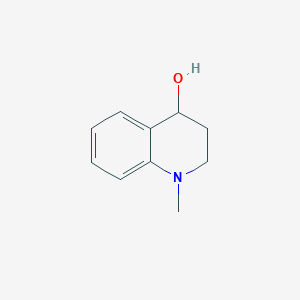

1,2,3,4-tetrahydro-1-methyl-4-Quinolinol

Overview

Description

1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-quinolinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-methyl-4-quinolinone using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinolinone.

Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: 1-Methyl-4-quinolinone.

Reduction: Tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

THMQ has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that THMQ can protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPTP, which are commonly used in experimental models of these diseases .

Case Study: Neuroprotection in Parkinson's Disease Models

- In an animal model study, THMQ administration significantly reduced neuronal loss and improved motor function in subjects exposed to neurotoxins. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Antioxidant Activity

THMQ exhibits potent antioxidant properties , effectively scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for cellular protection against oxidative damage, particularly in neurodegenerative conditions where oxidative stress is prevalent.

Data Table: Antioxidant Activity of THMQ

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| Lipid Peroxidation Inhibition | 30 |

Antimicrobial Properties

Research indicates that THMQ possesses antimicrobial activity against various pathogens. It has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition.

Case Study: Antimicrobial Efficacy

- In vitro studies demonstrated that THMQ inhibited bacterial growth at MIC values as low as 50 µg/mL for E. coli, highlighting its potential as a therapeutic agent against bacterial infections.

Anticancer Potential

Emerging evidence suggests that THMQ may have anticancer properties , inducing apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Data Table: Anticancer Activity of THMQ

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Interaction with Enzymes and Receptors

THMQ interacts with various enzymes and receptors, influencing their activity significantly. Notably, it affects cytochrome P450 enzymes involved in drug metabolism, which can alter the pharmacokinetics of co-administered drugs .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the brain . This activity underlies its potential antidepressant and neuroprotective effects .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in the position of the hydroxyl group.

4-Hydroxy-2-quinolone: Another quinoline derivative with distinct biological activities.

2,4-Dihydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from other quinoline derivatives .

Biological Activity

1,2,3,4-Tetrahydro-1-methyl-4-quinolinol (THQ) is a compound that has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Biological Activities

THQ has been reported to exhibit several biological activities, including:

- Antioxidant Properties : THQ has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that THQ can inhibit inflammatory pathways, potentially reducing inflammation in various conditions.

- Neuroprotective Effects : THQ shows promise in protecting neurons from damage caused by neurotoxins and may play a role in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological effects of THQ are mediated through various biochemical pathways:

- Interaction with Dopaminergic Neurons : THQ and its analogs have been shown to interact with the dopaminergic system, which is critical for motor control and cognitive functions. This interaction suggests potential applications in treating Parkinson's disease.

- Influence on Cell Signaling Pathways : THQ affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, differentiation, and apoptosis.

- Enzyme Interactions : THQ interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THQ:

- Neuroprotection in Animal Models : In a study involving streptozotocin-induced diabetic mice, THQ significantly reduced mechanical allodynia and thermal hyperalgesia. The compound restored altered serotonin and dopamine levels in the brain, indicating its potential for managing diabetic neuropathic pain .

- Antimicrobial Activity : Research has indicated that certain derivatives of THQ exhibit activity against various pathogens. For instance, one study reported that a related compound demonstrated inhibitory effects against Mycobacterium tuberculosis at concentrations that were not cytotoxic to human cells .

- Cholesterol Management : Another study suggested that THQ could act as a cholesterol ester transfer protein (CETP) inhibitor, presenting a potential avenue for treating hypercholesterolemia .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNUKFLDADDHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.